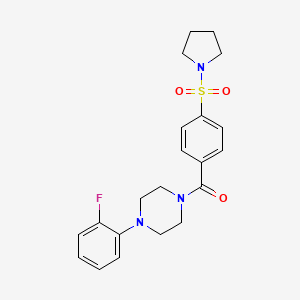(4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
CAS No.: 609792-38-3
Cat. No.: VC8445029
Molecular Formula: C21H24FN3O3S
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 609792-38-3 |
|---|---|
| Molecular Formula | C21H24FN3O3S |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | [4-(2-fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
| Standard InChI | InChI=1S/C21H24FN3O3S/c22-19-5-1-2-6-20(19)23-13-15-24(16-14-23)21(26)17-7-9-18(10-8-17)29(27,28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-16H2 |
| Standard InChI Key | ICOYENDSFPJMSB-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name of the compound is [4-(2-fluorophenyl)piperazin-1-yl]-[4-(pyrrolidin-1-ylsulfonyl)phenyl]methanone, reflecting its three core components:
-
A 2-fluorophenyl group attached to a piperazine ring.
-
A pyrrolidine-1-sulfonyl moiety linked to a benzoyl group.
Synonyms include WAY-312491, 609792-38-3, and multiple variations of its systematic name .
Molecular Architecture
The compound’s structure (Figure 1) is characterized by:
-
Piperazine core: A six-membered diamine ring providing conformational flexibility.
-
2-Fluorophenyl substituent: Enhances metabolic stability and binding affinity through halogen interactions.
-
Pyrrolidine sulfonyl group: Introduces polarity and potential hydrogen-bonding interactions via the sulfonyl (-SO-) moiety .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 417.5 g/mol | |
| SMILES Notation | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| InChI Key | ICOYENDSFPJMSB-UHFFFAOYSA-N |
Synthesis and Structural Analogues
Hypothetical Synthesis Pathway
While explicit synthesis details for this compound are unavailable in public databases, its structure suggests a convergent strategy involving:
-
Nucleophilic Aromatic Substitution (SNAr): Reacting 4-fluoronitrobenzene derivatives with piperazine to install the fluorophenyl-piperazine moiety.
-
Sulfonylation: Treating 4-chlorosulfonylbenzoyl chloride with pyrrolidine to form the pyrrolidine sulfonyl intermediate.
-
Coupling: Combining the two fragments via a ketone bridge using Friedel-Crafts acylation or similar methodologies .
Structural Analogues and Activity Trends
Compounds with related architectures, such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines, exhibit inhibitory activity against Aedes aegypti Kir1 channels (IC = 0.47–1.47 μM) . Key structure-activity relationship (SAR) insights include:
-
Sulfonamide Linkage: Critical for potency; replacing sulfonyl with amide groups reduces activity .
-
Halogen Substitution: Fluorine or chlorine at the para position of the phenyl ring enhances target affinity .
-
Ring Size: Piperazine outperforms homopiperazine or spirocyclic analogs in biological assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume